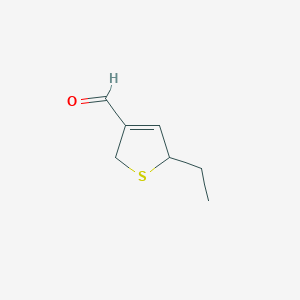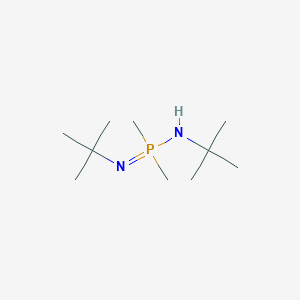
7,9-Dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is a chemical compound belonging to the purine family. This compound is structurally related to xanthine derivatives, which are found in various biological systems and have significant pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes, utilizing catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives, which have distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation . The pathways involved often include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: A purine base found in most human body tissues and fluids.
Theobromine: A methylxanthine similar to caffeine but with different pharmacokinetic properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is unique due to its specific methylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
58526-75-3 |
|---|---|
Molekularformel |
C7H10N4O2 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
7,9-dimethyl-3,8-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H2,1-2H3,(H2,8,9,12,13) |
InChI-Schlüssel |
OSCRZLORGNTZPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C2=C1C(=O)NC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)




![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)


![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)




